![molecular formula C9H9ClO2 B1313577 (2-Methylphenoxy)acetyl chloride CAS No. 15516-43-5](/img/structure/B1313577.png)
(2-Methylphenoxy)acetyl chloride
Overview
Description
“(2-Methylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol. This compound is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “(2-Methylphenoxy)acetyl chloride” consists of a chlorine atom (Cl) attached to an acetyl group (CH3CO-), which is further connected to a 2-methylphenoxy group . The exact 3D structure can be determined using computational chemistry methods .Chemical Reactions Analysis
Acid chlorides, including “(2-Methylphenoxy)acetyl chloride”, are highly reactive. They can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile . The reaction happens in two stages: an addition reaction followed by an elimination reaction .Physical And Chemical Properties Analysis
“(2-Methylphenoxy)acetyl chloride” is a liquid . Its physical and chemical properties, such as boiling point, can be determined using various analytical techniques .Scientific Research Applications
Synthesis of m-Aryloxy Phenols
(2-Methylphenoxy)acetyl chloride: is used in the synthesis of m-aryloxy phenols, which have a wide range of applications including antioxidants, ultraviolet absorbers, and flame retardants. These compounds are valuable in the production of plastics, adhesives, and coatings due to their ability to improve thermal stability and flame resistance .
Catalyst in Demethylation Reactions
It serves as a precursor in reactions utilizing hydrogen bromide and boron tribromide as catalysts for demethylation processes. This approach enhances the outcome of organic reactions by coordinating with electron-rich sites in organic compounds .
Proteomics Research
This compound is also utilized in proteomics research due to its reactivity, which allows for the modification of proteins for further study .
Herbicidal Ionic Liquids Synthesis
Another application is in the synthesis of herbicidal ionic liquids. A chloro-substituted analog of creasin, which exhibits pronounced antitumor activity, is synthesized using related compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Acetyl chloride, a related compound, is known to interact with cholinergic receptors . These receptors play a significant role in a variety of physiological functions, including sympathetic and parasympathetic responses of the autonomous nervous system .
Mode of Action
It’s plausible that it may share similarities with acetyl chloride, which inhibits the release of acetylcholine from the presynaptic end of the neuron . This inhibition leads to neuromuscular blockage and paralysis .
Biochemical Pathways
Acetyl coa, a related compound, is involved in numerous metabolic pathways, including the acetyl coa pathway, which is considered one of the most ancient and essential biochemical pathways . This pathway plays a crucial role in the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .
Pharmacokinetics
Its molecular weight is 18462 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds such as acetyl chloride have been shown to cause neuromuscular blockage and paralysis .
properties
IUPAC Name |
2-(2-methylphenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPIOFRAVBUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493508 | |
Record name | (2-Methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenoxy)acetyl chloride | |
CAS RN |
15516-43-5 | |
Record name | (2-Methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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